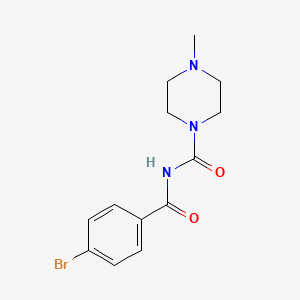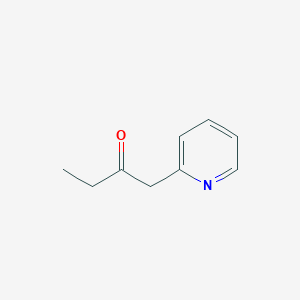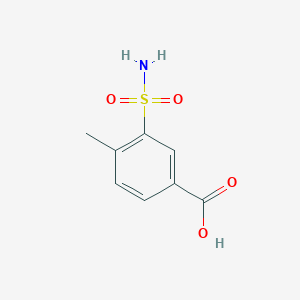
6-氯-4-羟基喹啉-3-羧酸
描述
6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学研究应用
6-Chloro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers, and its specific targets in the biological system are still under investigation .
Mode of Action
It is known that quinoline compounds, to which this compound belongs, interact with their targets through various mechanisms, often involving the formation of complexes .
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of biological activities and can affect multiple pathways
Pharmacokinetics
As a solid compound , its bioavailability would depend on factors such as solubility, stability, and the method of administration.
Result of Action
As a quinoline derivative, it may share some of the biological activities associated with this class of compounds, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect its solubility and stability . Moreover, the compound’s interaction with its environment can influence its absorption and distribution within the body, thereby affecting its efficacy .
生化分析
Biochemical Properties
6-Chloro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cell .
Cellular Effects
The effects of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. For example, the compound can inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 6-Chloro-4-hydroxyquinoline-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate certain signaling pathways, leading to changes in gene expression. For instance, the compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
6-Chloro-4-hydroxyquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . This interaction can influence the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 6-Chloro-4-hydroxyquinoline-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different cellular compartments . This distribution can affect its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This localization is essential for its role in regulating gene expression and enzyme activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the chlorination of 4-hydroxyquinoline-3-carboxylic acid. One common method is the reaction of 4-hydroxyquinoline-3-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds as follows: [ \text{C9H6NO3} + \text{SOCl2} \rightarrow \text{C10H6ClNO3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: Industrial production of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 6-Chloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form 6-chloro-4-hydroxyquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 6-Chloro-4-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
Comparison: 6-Chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the chlorine atom at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its brominated and unsubstituted counterparts, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties .
属性
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXSMNKRFLXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957399 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-14-9 | |
| Record name | 35973-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)













